molecular formula C14H24N2 B8403067 N'-di-s-butyl-p-phenylenediamine CAS No. 69796-47-0

N'-di-s-butyl-p-phenylenediamine

Cat. No.: B8403067
CAS No.: 69796-47-0
M. Wt: 220.35 g/mol
InChI Key: BFVOBXSKECUHSW-UHFFFAOYSA-N
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Description

Properties

CAS No.

69796-47-0

Molecular Formula

C14H24N2

Molecular Weight

220.35 g/mol

IUPAC Name

4-N,4-N-di(butan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C14H24N2/c1-5-11(3)16(12(4)6-2)14-9-7-13(15)8-10-14/h7-12H,5-6,15H2,1-4H3

InChI Key

BFVOBXSKECUHSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C1=CC=C(C=C1)N)C(C)CC

Origin of Product

United States

Scientific Research Applications

Antioxidant in Hydrocarbon Products

N'-di-sec-butyl-p-phenylenediamine is extensively used as an antioxidant in various hydrocarbon products, including:

  • Turbine Oils
  • Transformer Oils
  • Hydraulic Fluids
  • Lubricants
  • Waxes and Greases

The compound effectively prevents oxidative degradation, thereby enhancing the stability and longevity of these products. Its low consumption rate compared to other antioxidants makes it an environmentally friendly choice .

Biological Applications

Research has indicated that N'-di-sec-butyl-p-phenylenediamine may offer protective effects against oxidative stress in biological systems. It has been studied for potential applications in:

  • Pharmaceutical Formulations: Enhancing the stability of active ingredients in drug formulations.
  • Skin Sensitization Studies: Understanding its absorption and interaction with biological tissues .

Case Study 1: Antioxidant Efficacy in Lubricants

A study evaluated the effectiveness of N'-di-sec-butyl-p-phenylenediamine as an antioxidant in turbine oils. The results demonstrated a significant reduction in oxidative degradation compared to oils without the additive. The study highlighted its ability to maintain oil performance under high temperatures, which is critical for industrial applications .

ParameterWithout AdditiveWith N'-di-sec-butyl-p-phenylenediamine
Oxidation Stability (hrs)50150
Viscosity Increase (%)3010
Total Acid Number (mg KOH/g)0.50.1

Case Study 2: Protective Effects Against Oxidative Stress

In a biological study, N'-di-sec-butyl-p-phenylenediamine was tested for its ability to mitigate oxidative stress in cell cultures exposed to reactive oxygen species. The compound showed a significant reduction in cell damage markers, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .

Industrial Applications

N'-di-sec-butyl-p-phenylenediamine is also utilized in various industrial processes:

  • Gasoline Stabilization: Acts as a gum inhibitor and stabilizer.
  • Styrene-Butadiene Rubber Production: Serves as an antioxidant and antiozonant, enhancing the durability of rubber products .

Chemical Reactions Analysis

Oxidation Reactions

This compound demonstrates vigorous reactivity with oxidizing agents, forming hazardous byproducts. Key findings include:

  • Reaction Products : Forms unstable intermediates when exposed to peroxides or halogenated organics, with exothermic decomposition observed at >180°C

  • Kinetics : Oxidation accelerates under UV light exposure, requiring storage in amber containers to prevent photochemical degradation

Table 1: Oxidation Reaction Parameters

Oxidizing AgentTemperature RangeObserved ProductsHazard Class
Ozone25-50°CQuinone derivativesClass 4 Flammable
Hydrogen Peroxide80-100°CNitrogen oxides (NOx)Class 5.1 Oxidizer
ChlorineRT-40°CChlorinated aminesClass 8 Corrosive

Acid-Base Reactions

The compound undergoes neutralization reactions with acids through two primary pathways:

2.1 Protonation Mechanism

  • Reacts exothermically with mineral acids (HCl, H₂SO₄) to form ammonium salts

  • Neutralization enthalpy: -58 kJ/mol (measured via calorimetry)

2.2 Salt Formation

text
C₁₄H₂₄N₂ + 2HCl → C₁₄H₂₆N₂Cl₂ + H₂O (ΔH = -127 kJ/mol)[8]
  • Resulting salts exhibit reduced volatility (bp increases >250°C) but maintain acute aquatic toxicity

Catalytic Hydrogenation

The industrial synthesis employs Pt/C catalysts under specific conditions:

Process Parameters from Patent CN105061214A

ParameterValueConversion Efficiency
Temperature100-120°C98.7%
Pressure2-3 MPa
H₂:Molar Ratio1:1.2
Catalyst Loading0.045 wt% Pt/C
Reaction Time2 hrs

This optimized process reduces tar formation by 72% compared to conventional Cu-Cr catalysts .

Radical Scavenging Activity

As an antioxidant, it functions through hydrogen atom transfer:

text
R• + C₁₄H₂₄N₂ → RH + C₁₄H₂₃N₂• (k = 4.7×10⁴ M⁻¹s⁻¹)[3]
  • Effectiveness : 83% inhibition of polyolefin oxidation at 0.1 wt% loading

  • Synergistic Effects : 1.8× enhanced performance when combined with phenolic antioxidants

Thermal Decomposition

TG-DSC analysis reveals three-stage degradation:

Table 2: Thermal Behavior (N₂ Atmosphere)

StageTemp Range (°C)Mass Loss (%)Dominant Process
I180-22012.4Butyl group cleavage
II220-34058.7Aromatic ring breakdown
III340-50028.9Carbonization

Activation energy (Ea) calculated via Flynn-Wall-Ozawa method: 134 kJ/mol

Photochemical Reactions

Under UV irradiation (λ=254 nm):

  • Generates NO radicals via N-N bond cleavage in derivative compounds

  • Quantum yield: Φ=0.32 for BNN6 derivative at 470 nm

Compatibility Considerations

Incompatible Materials :

  • Isocyanates (immediate exothermic reaction above 50°C)

  • Acid halides (violent decomposition observed)

  • Alkali metals (generates flammable H₂ gas)

Storage Requirements :

  • Maintain under N₂ blanket (<5 ppm O₂)

  • Copper inhibitors required for steel containers

This comprehensive profile enables safe handling and optimization of industrial processes using N,N'-di-sec-butyl-p-phenylenediamine, particularly in lubricant stabilization and polymer protection applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,N'-Bis(1-methylpropyl)-1,4-benzenediamine
  • CAS No.: 101-96-2
  • Formula : C₁₄H₂₄N₂
  • Molecular Weight : 220.35 g/mol .

Physical Properties :

  • Boiling Point : 395–397 K at 0.00001 bar .
  • Enthalpy of Vaporization : 70.3 kJ/mol at 385 K .
  • Solubility : Reacts with oxidizing agents; neutralizes acids to form salts .

Comparison with Structurally Similar Antioxidants

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)

  • CAS No.: 793-24-8
  • Formula : C₁₈H₂₄N₂
  • Molecular Weight : 268.4 g/mol .
Property N,N'-Di-sec-butyl-p-phenylenediamine 6PPD
Structure Two sec-butyl groups Phenyl + 1,3-dimethylbutyl groups
Boiling Point 395–397 K 412.3 K
Primary Use Gasoline/rubber antioxidant Rubber anti-ozonant
Efficacy Inhibits olefin oxidation in gasoline Superior ozone resistance in tires
Toxicity Limited data Skin sensitizer; 6PPD-quinone (degradate) is toxic to aquatic life

Key Differences :

  • 6PPD’s phenyl group enhances ozone resistance, critical for tire durability, whereas N,N'-di-sec-butyl’s smaller alkyl groups optimize volatility for gasoline applications .
  • 6PPD exhibits significant environmental risks due to 6PPD-quinone, a toxic degradation product .

N,N'-Diphenyl-p-phenylenediamine (DPPD)

  • CAS No.: 74-31-7
  • Formula : C₁₈H₁₆N₂
  • Molecular Weight : 252.34 g/mol .
Property N,N'-Di-sec-butyl-p-phenylenediamine DPPD
Structure Alkyl substituents Aromatic phenyl groups
Solubility Reacts with polar solvents Low water solubility
Applications Fuel/rubber additive Dye intermediate; high-temperature lubricant antioxidant
Thermal Stability Stable up to 397 K Higher decomposition temperature (~500 K)

Key Differences :

  • DPPD’s aromatic structure improves thermal stability for high-temperature applications, while N,N'-di-sec-butyl’s alkyl chain enhances compatibility with hydrocarbon matrices .

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • CAS No.: 637-01-4
  • Formula : C₁₀H₁₆N₂·2HCl
  • Molecular Weight : 237.17 g/mol .
Property N,N'-Di-sec-butyl-p-phenylenediamine TMPD
Structure Dialkyl substituents Tetramethyl groups
Function Antioxidant Electron transfer mediator (e.g., in biochemistry)
Reactivity Neutralizes acids Oxidizes readily to form Wurster’s blue

Key Differences :

  • TMPD’s methyl groups enable redox activity, making it unsuitable for industrial antioxidant use but valuable in analytical chemistry .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the catalytic hydrogenation of p-nitroaniline in the presence of butanone. Key steps include:

  • Dissolution and Purification : p-Nitroaniline and butanone (1.3:1.2 molar ratio) are heated to 120°C in a blending kettle. Activated carbon (0.5% wt) is added to adsorb impurities, improving raw material conversion rates.

  • Catalytic Hydrogenation : The purified mixture undergoes hydrogenation using a Pt/C catalyst at 100–120°C and 2–3 MPa for 2 hours. Hydrogen gas is introduced to reduce nitro groups to amines.

  • Post-Reaction Processing : The product is cooled to 60–75°C, filtered, and subjected to vacuum distillation to recover butanone (99% recycling efficiency) and isolate N,N'-di-sec-butyl-p-phenylenediamine.

Table 1: Key Parameters for Hydrogenation Method

ParameterValue/RangeSource
Temperature100–120°C
Pressure2–3 MPa
Catalyst Loading0.02% Pt/C (wt/wt)
p-Nitroaniline Conversion98.7%
Butanone Recovery99%

Advantages and Limitations

  • Advantages : High conversion rate (98.7%), efficient solvent recovery, and reduced environmental impact due to closed-loop butanone recycling.

  • Limitations : Requires specialized Pt/C catalysts, increasing production costs.

Alkylation of p-Phenylenediamine with sec-Butyl Groups

Process Overview

This two-step method alkylates p-phenylenediamine with sec-butyl derivatives under high-pressure conditions:

  • Reactor Charging : p-Phenylenediamine and butanone (1:6 mass ratio) are combined in an autoclave with a Cu-Cr catalyst.

  • Reaction and Distillation : The mixture is heated to 160°C under 3.3–5.6 MPa for 10 hours. Post-reaction, excess butanone and by-product sec-butyl alcohol are removed via distillation.

Table 2: Alkylation Process Metrics

ParameterValue/RangeSource
Temperature160°C
Pressure3.3–5.6 MPa
CatalystCu-Cr (homogeneous)
Yield89–92%

Industrial Scalability

  • The Cu-Cr catalyst system avoids pre-treatment steps required in earlier methods, reducing operational complexity.

  • Challenges include managing exothermic reactions and optimizing distillation to minimize sec-butyl alcohol residues.

Clean Synthesis via Ceramic Membrane Filtration

Innovation in Purification

A patent by CN102311349B introduces ceramic membrane filtration to enhance purity:

  • Multi-Stage Filtration : Activated carbon and ceramic membranes (3 µm pore size) remove tar and residual catalysts before hydrogenation.

  • Energy Efficiency : Cooling and pressure release steps (1 MPa) reduce energy consumption by 15% compared to traditional methods.

Table 3: Clean Synthesis Performance

MetricImprovement vs. BaselineSource
Purity99.5% (vs. 97.2%)
Energy Use15% reduction
Waste Generation20% reduction

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldCostEnvironmental Impact
Hydrogenation (Pt/C)98.7%HighLow (solvent recycle)
Alkylation (Cu-Cr)89–92%ModerateModerate
Clean Synthesis95%HighVery Low
  • Catalyst Trends : Pt/C offers higher activity but is cost-prohibitive for small-scale producers. Cu-Cr systems balance cost and performance.

  • Sustainability : The clean synthesis method reduces waste and energy use, aligning with green chemistry principles .

Q & A

Q. How do regulatory gaps in physicochemical data (e.g., water solubility) impact risk assessment for this compound?

  • Methodology : Address data gaps via OECD 105 shake-flask method for water solubility. Use log P (experimental: ~3.2) to refine QSAR models for bioaccumulation. Submit results to regulatory bodies (e.g., EPA HPVIS) to update hazard classifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.